BenchChemオンラインストアへようこそ!

Furo[3,2-B]pyridin-2-OL

Kinase inhibitor selectivity CLK family Chemical probe validation

Furo[3,2-B]pyridin-2-OL (CAS 88011-99-8; molecular formula C₇H₅NO₂, MW 135.12 g/mol) is a fused bicyclic heterocycle comprising a furan ring annulated to a pyridine ring at the [3,2-b] junction, with a hydroxyl group at the 2-position. This compound exists in tautomeric equilibrium with its keto form, 4H-furo[3,2-b]pyridin-2-one, a property that distinguishes it from non-hydroxylated furopyridine isomers.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 88011-99-8
Cat. No. B3292733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-B]pyridin-2-OL
CAS88011-99-8
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)O)N=C1
InChIInChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-4,9H
InChIKeyDZXONXBNMAFQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-B]pyridin-2-OL (CAS 88011-99-8): A Core Pharmacophore for Selective Kinase Probe Development and Heterocyclic Building Block


Furo[3,2-B]pyridin-2-OL (CAS 88011-99-8; molecular formula C₇H₅NO₂, MW 135.12 g/mol) is a fused bicyclic heterocycle comprising a furan ring annulated to a pyridine ring at the [3,2-b] junction, with a hydroxyl group at the 2-position . This compound exists in tautomeric equilibrium with its keto form, 4H-furo[3,2-b]pyridin-2-one, a property that distinguishes it from non-hydroxylated furopyridine isomers . The furo[3,2-b]pyridine core has been validated as a privileged scaffold for highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), and as an effective modulator of the Hedgehog signaling pathway, with derivatives achieving single-digit nanomolar potency . Its established utility as a bioisosteric replacement for the indole nucleus in 5-HT₁F receptor agonists further underscores its value in medicinal chemistry programs .

Why Furo[3,2-B]pyridin-2-OL Cannot Be Replaced by Other Furopyridine Isomers or Common Heterocyclic Building Blocks in Kinase-Focused Projects


Substituting Furo[3,2-B]pyridin-2-OL with alternative furopyridine regioisomers (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) or other fused heterocyclic building blocks (e.g., thieno[3,2-b]pyridine, pyrrolo[3,2-b]pyridine) introduces substantial risk of project failure. The [3,2-b] ring fusion pattern is not merely a topological variant; it dictates the vector of substituent exit angles, the electronics of the hinge-binding region, and the regiochemical outcomes of metal-catalyzed cross-coupling reactions . The 2-hydroxyl substituent further provides a unique tautomeric equilibrium (enol ⇌ 4H-pyridin-2-one) that is absent in non-hydroxylated analogs, directly influencing hydrogen-bond donor/acceptor capacity, solubility, and metabolic stability . Critically, the furo[3,2-b]pyridine core has been demonstrated to confer exceptional kinase selectivity that is not replicated by thieno- or pyrrolo- analogs, as evidenced by the clinical-grade probe MU1210 which achieves >375-fold selectivity for CLK1/2/4 over CLK3 and broad kinome-wide selectivity . Generic substitution with a superficially similar heterocycle therefore risks losing target engagement, selectivity, and synthetic tractability in a single change.

Quantitative Differentiation Evidence for Furo[3,2-B]pyridin-2-OL Against Closest Comparators


CLK Kinase Selectivity: Furo[3,2-b]pyridine-Derived MU1210 Demonstrates Single-Digit Nanomolar Potency with >375-Fold Intra-Family Selectivity Over CLK3

The furo[3,2-b]pyridine scaffold, directly derivable from Furo[3,2-B]pyridin-2-OL via established synthetic routes, enables the development of kinase inhibitors with selectivity profiles that are not accessible with alternative scaffolds such as thieno[3,2-b]pyridine or pyrrolo[3,2-b]pyridine . The prototypical compound MU1210 (a 3,5-disubstituted furo[3,2-b]pyridine) inhibits CLK1, CLK2, and CLK4 with IC₅₀ values of 8, 20, and 12 nM, respectively, while showing IC₅₀ > 3,000 nM against CLK3 — a selectivity window exceeding 375-fold . By contrast, representative CLK inhibitors built on pyrrolo[3,2-b]pyridine cores typically exhibit IC₅₀ values in the 50–500 nM range with significantly reduced selectivity margins . This differential selectivity is scaffold-intrinsic and cannot be achieved by simply appending the same substituents to a different heterocyclic core.

Kinase inhibitor selectivity CLK family Chemical probe validation Furo[3,2-b]pyridine scaffold

HIPK2 Inhibition: Furo[3,2-b]pyridine MU135 Achieves Nanomolar HIPK2 Inhibition with Confirmed X-Ray Binding Mode, Differentiating from Thieno[3,2-b]pyridine Analogs

The furo[3,2-b]pyridine core supports the development of highly selective HIPK2 inhibitors, as demonstrated by compound MU135, whose binding mode has been solved by X-ray crystallography in complex with HIPK2 (PDB: 7NCF) . MU135 and the related compound MU1787 inhibit HIPK2 with IC₅₀ values of 29 nM and 123 nM, respectively . In contrast, thieno[3,2-b]pyridine-based analogs targeting the HIPK family have not yielded comparably potent and selective inhibitors, with published examples typically showing IC₅₀ values above 500 nM and broader kinome profiles . The furan oxygen in the furo[3,2-b]pyridine core participates in key hydrogen-bond interactions within the kinase hinge region that are geometrically inaccessible to the larger sulfur atom of thieno[3,2-b]pyridine, providing a structural rationale for the selectivity difference .

HIPK2 kinase X-ray crystallography Furo[3,2-b]pyridine scaffold Selectivity profiling

Regioselective C–H Functionalization: Unprecedented C-7 Arylation Chemistry Unique to the Furo[3,2-b]pyridine Scaffold Among Furopyridine Isomers

The furo[3,2-b]pyridine scaffold displays an unconventional regiochemical reactivity profile in palladium-catalyzed direct arylation that is not observed for other furopyridine regioisomers (e.g., furo[2,3-b]pyridine or furo[3,2-c]pyridine) . Specifically, 2-substituted furo[3,2-b]pyridines undergo selective C–H activation at the C-7 position, a reactivity that is unprecedented among fused pyridine heterocycles and results from the unique electronic interplay between the furan oxygen and the pyridine nitrogen in the [3,2-b] annulation pattern . In contrast, furo[2,3-b]pyridine and furo[2,3-c]pyridine isomers undergo arylation at different positions (typically C-2 or C-3) under identical conditions, precluding access to the C-7 functionalized derivatives that are essential for Hedgehog pathway modulation . This C-7 arylation enables late-stage diversification into chemical space that is synthetically inaccessible from any other commercially available furopyridine building block.

C–H activation Palladium catalysis Regioselective arylation Late-stage functionalization

Bioisosteric Replacement of Indole: Furo[3,2-b]pyridine Provides Similar 5-HT₁F Affinity with Improved Selectivity Over Indole-Based Agonists

Furo[3,2-b]pyridine derivatives have been validated as effective bioisosteres of the indole nucleus in 5-HT₁F receptor agonist programs, providing comparable receptor affinity (Ki values in the low nanomolar range) with measurably improved selectivity over related serotonin receptor subtypes when compared directly to their indole-based counterparts . The lead compound 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (compound 5) retained potent 5-HT₁F agonist activity while demonstrating reduced off-target binding at 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors relative to the parent indole series . This selectivity improvement is attributed to the altered electronic distribution in the furo[3,2-b]pyridine ring system compared to indole, which modifies the hydrogen-bonding pattern in the receptor binding pocket . Non-furopyridine heterocyclic replacements (e.g., benzofuran, azaindole) tested in the same program did not achieve the same combination of potency and selectivity .

Bioisosterism 5-HT₁F receptor Migraine therapeutics Scaffold replacement

Tautomeric Equilibrium: The Enol/Keto Tautomerism of Furo[3,2-B]pyridin-2-OL Modulates Physicochemical Properties Relative to Non-Hydroxylated Furopyridine Scaffolds

Furo[3,2-B]pyridin-2-OL exists in a dynamic tautomeric equilibrium between the enol (2-hydroxyl) form and the keto (4H-furo[3,2-b]pyridin-2-one) form . This tautomerism is a distinguishing feature relative to non-hydroxylated furo[3,2-b]pyridine (CAS 272-56-6) and other furopyridine regioisomers lacking the 2-OH substituent, which exist exclusively in the fully aromatic form . The keto tautomer introduces a saturated sp³ carbon at the 4-position, altering molecular shape, dipole moment, and hydrogen-bonding capacity. For 2-hydroxypyridine systems, tautomeric equilibrium constants can differ by more than three orders of magnitude depending on solvent and substitution, providing a tunable handle for modulating logD, solubility, and protein binding that is unavailable with non-tautomerizing scaffolds . This property has been exploited in photochemical dimerization and electrocyclic ring-opening reactions that are unique to the 4H-furopyridin-2-one tautomer and cannot be performed on the fully aromatic scaffold .

Tautomerism Physicochemical properties Drug-likeness Hydrogen bonding

Anticancer Cytotoxicity: 2-Substituted Furo[3,2-b]pyridine Derivative 3b Demonstrates Dual MDA-MB-231/MCF-7 Growth Inhibition with SIRT1 Targeting, Differentiating from Benzofuran Analogs

The 2-substituted furo[3,2-b]pyridine derivative 3b, synthesized from Furo[3,2-B]pyridin-2-OL via a one-pot Pd/C-Cu-catalyzed coupling under ultrasound irradiation, exhibited encouraging growth inhibition against both MDA-MB-231 (triple-negative) and MCF-7 (ER-positive) breast cancer cell lines, along with SIRT1 enzyme inhibition . Critically, the structurally analogous benzofuran series (e.g., compound 3m) showed activity against the same cell lines but with a different molecular mechanism (p53 acetylation rather than direct SIRT1 inhibition) . This mechanistic divergence — arising solely from the replacement of the furo[3,2-b]pyridine core with a benzofuran scaffold — demonstrates that the pyridine nitrogen in the furo[3,2-b]pyridine system is essential for engaging the SIRT1 active site in a manner that benzofuran cannot replicate . Furthermore, compound 3b induced apoptosis in MCF-7 cells, a phenotype not uniformly observed across the benzofuran series .

Anticancer activity SIRT1 inhibition Breast cancer cell lines Apoptosis induction

Validated Application Scenarios for Furo[3,2-B]pyridin-2-OL Based on Quantitative Differentiation Evidence


Development of Highly Selective CLK1/2/4 Chemical Probes Requiring >100-Fold Intra-Family Selectivity Over CLK3

Furo[3,2-B]pyridin-2-OL serves as the optimal starting material for programs targeting CLK1, CLK2, or CLK4 with stringent selectivity requirements. As demonstrated by MU1210 — a 3,5-disubstituted furo[3,2-b]pyridine derived from this scaffold — the core enables IC₅₀ values of 8–20 nM against CLK1/2/4 while maintaining > 375-fold selectivity over CLK3 (IC₅₀ > 3,000 nM) . This selectivity window has been validated in cellular target engagement assays (NanoBRET Ki: CLK1 = 84 nM, CLK2 = 91 nM, CLK4 = 23 nM) and against a panel of 194 off-target kinases . Alternative heterocyclic cores (pyrrolo[3,2-b]pyridine, thieno[3,2-b]pyridine) have not yielded CLK inhibitors with comparable potency and selectivity in peer-reviewed studies . The established synthetic route from 5-chloro-3-iodofuro[3,2-b]pyridine (itself accessible from the 2-OH compound) provides a reliable path to 3,5-disubstituted analogs .

Hedgehog Pathway Modulator Programs Requiring Access to 3,5,7-Trisubstituted Furo[3,2-b]pyridine Chemical Space

For projects targeting the Hedgehog signaling pathway, Furo[3,2-B]pyridin-2-OL is the only commercially available furopyridine scaffold that provides synthetic access to the 3,5,7-trisubstituted pattern essential for sub-micromolar pathway modulation . The unique C-7 palladium-catalyzed direct arylation chemistry — exclusive to the furo[3,2-b]pyridine isomer — enables late-stage diversification at the C-7 position that is synthetically inaccessible from furo[2,3-b]pyridine or furo[3,2-c]pyridine . The resulting 3,5,7-trisubstituted derivatives have been validated as sub-micromolar Hedgehog pathway modulators, with the kinase-inactive subset of this series showing pathway-specific activity without general kinase inhibition . This dual capability — CLK/HIPK inhibition from one substitution pattern and Hedgehog modulation from another — makes the scaffold uniquely versatile for probe development pipelines.

Bioisosteric Replacement of Indole in GPCR Agonist Programs Requiring Improved Subtype Selectivity

Furo[3,2-B]pyridin-2-OL provides a validated starting point for serotonin receptor programs where the indole nucleus must be replaced to improve selectivity. The furo[3,2-b]pyridine core has been demonstrated to serve as an effective bioisostere for indole in 5-HT₁F receptor agonists, delivering comparable low-nanomolar binding affinity while improving selectivity over 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors by > 2.5-fold relative to the parent indole series . This selectivity gain is attributed to the altered electronic character of the fused furan-pyridine system, which modifies the hydrogen-bonding pattern at the receptor orthosteric site in a manner that benzofuran and azaindole replacements tested in the same study could not replicate . The lead compound 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide emerged from this program as a potent and selective 5-HT₁F agonist with potential for acute migraine treatment .

SIRT1-Targeted Anticancer Agent Discovery Requiring Mechanistic Differentiation from Benzofuran-Based Compounds

For oncology programs targeting SIRT1, Furo[3,2-B]pyridin-2-OL offers a mechanistically distinct starting point that is not available from benzofuran or pyrrolo[3,2-b]pyridine building blocks. The 2-substituted furo[3,2-b]pyridine derivative 3b has demonstrated dual growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines with confirmed SIRT1 inhibitory activity and apoptosis induction in MCF-7 cells . Crucially, the structurally analogous benzofuran series (compound 3m) operates through a different mechanism involving p53 acetylation rather than direct SIRT1 inhibition, confirming that the pyridine nitrogen of the furo[3,2-b]pyridine core is mechanistically essential for SIRT1 engagement . The Pd/C-Cu-catalyzed sonochemical synthesis developed for this series enables rapid derivatization of the 2-position, facilitating SAR exploration around this validated SIRT1-active scaffold .

Quote Request

Request a Quote for Furo[3,2-B]pyridin-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.